Bisecurin I
Description
Bisecurin I is a synthetic steroidal compound referenced in pharmacological research related to hormonal contraceptives and estrogenic agents. It is listed among other steroidal contraceptives such as Algestone Acetophenide, Chlormadinone Acetate, and CycloProvera in studies investigating hormonal therapies and their associations with depressive symptoms .
Properties
CAS No. |
8056-92-6 |
|---|---|
Molecular Formula |
C45H58O4 |
Molecular Weight |
662.9 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]ethanone;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H32O2.C21H26O2/c1-5-24(16(3)26)13-11-22-21-9-7-18-14-17(15(2)25)6-8-19(18)20(21)10-12-23(22,24)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,14,17,19-22H,6-13H2,2-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,19-,20+,21+,22-,23-,24+;17-,18-,19+,20+,21+/m01/s1 |
InChI Key |
AASAWNXPEPEGKH-PSLSKESDSA-N |
SMILES |
CC(=O)C1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)C(=O)C)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)C(=O)C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC(=O)C1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)C(=O)C)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Synonyms |
19-norpregn-4-en-20-yne-3 beta,17 alpha-diol diacetate mixt. with 3-methoxy-19-norpregna-1,3,5(10) trien-20-yn-17 alpha-ol Angravid Bisecurin Bisecurin I Ovaras Ovulen |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lists Bisecurin I alongside several structurally and functionally related compounds. Below is a comparative analysis based on their pharmacological roles and research contexts:
Table 1: Key Compounds Compared to this compound
Key Findings:
Structural Differences: this compound is categorized as a synthetic steroidal compound, whereas Centchroman is a non-steroidal selective estrogen receptor modulator (SERM). This distinction implies divergent mechanisms: this compound likely targets progesterone receptors, while Centchroman modulates estrogen receptors with tissue selectivity . Chlormadinone Acetate and Algestone Acetophenide are progestogens, emphasizing their role in mimicking progesterone to suppress ovulation.
Clinical Applications: this compound, CycloProvera, and Algestone Acetophenide are associated with contraceptive use, but their formulations differ. CycloProvera combines progestogen and estrogen, whereas this compound’s composition remains unspecified in the evidence . Centchroman is noted for its non-hormonal contraceptive action, reducing side effects linked to steroidal agents (e.g., thromboembolic risks).
Depression-Related Research: The PubMed search in highlights this compound and similar compounds as subjects of interest in studies exploring hormonal therapies and depressive symptoms. Synthetic progestins like Chlormadinone Acetate are linked to mood disturbances in some studies, but evidence for this compound’s psychiatric impact is absent .
Limitations of Available Evidence
The provided materials lack detailed pharmacological or clinical data on this compound. For instance:
- No pharmacokinetic parameters (e.g., half-life, bioavailability) or efficacy metrics (e.g., contraceptive failure rates) are included.
- The focus of is on search methodology rather than experimental results, limiting actionable insights.
Q & A
Basic: What are the standard protocols for synthesizing and characterizing Bisecurin I in laboratory settings?
Methodological Answer:
Synthesis typically involves multi-step organic reactions (e.g., cyclization, functional group modifications), with characterization using HPLC (≥95% purity thresholds) and NMR (1H/13C, COSY, HSQC for structural confirmation). Researchers must cross-validate results against established literature and report retention times, solvent systems, and spectral peaks in supplementary data . For novel derivatives, include high-resolution mass spectrometry (HRMS) and X-ray crystallography (if applicable) to confirm molecular identity .
Basic: How should researchers design experiments to evaluate this compound’s bioactivity while minimizing confounding variables?
Methodological Answer:
Adopt a factorial design with positive/negative controls (e.g., known inhibitors for enzyme assays) and replicate experiments (n ≥ 3) to assess reproducibility. Variables include concentration gradients (e.g., 0.1–100 µM), exposure duration, and cell line specificity (e.g., cancer vs. non-cancer models). Use ANOVA for statistical validation and report p-values with confidence intervals . Predefine exclusion criteria for outliers to avoid bias .
Advanced: What analytical strategies resolve contradictions in this compound’s reported spectral data (e.g., NMR shifts conflicting across studies)?
Methodological Answer:
Systematically compare solvent systems, pH conditions, and instrumentation (e.g., 400 MHz vs. 600 MHz NMR) used in conflicting studies. Re-run experiments under standardized conditions and employ 2D NMR (HSQC, NOESY) to confirm assignments. Cross-reference with computational chemistry tools (e.g., DFT calculations for predicted shifts) to validate experimental observations . Publish raw spectral data in open repositories for peer validation .
Advanced: How can researchers optimize this compound’s synthetic yield while maintaining stereochemical purity?
Methodological Answer:
Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess. For asymmetric synthesis, screen chiral catalysts (e.g., BINAP-metal complexes) and employ in situ FTIR to track reaction progress. Computational docking studies (e.g., AutoDock Vina) can predict steric hindrance affecting yield .
Basic: What ethical considerations are critical when publishing this compound research involving animal models?
Methodological Answer:
Adhere to ARRIVE guidelines for reporting in vivo studies, including:
- Ethical approval details (IACUC protocol number).
- Housing conditions (temperature, light cycles).
- Humane endpoints (e.g., tumor size limits).
- Statistical power analysis to justify sample sizes.
Raw data must be anonymized and stored securely to ensure reproducibility without compromising confidentiality .
Advanced: How should cross-disciplinary teams integrate multi-omics data (e.g., proteomics, metabolomics) to study this compound’s mechanism of action?
Methodological Answer:
Use bioinformatics pipelines (e.g., MetaboAnalyst, STRING-DB) for pathway enrichment analysis. Validate hypotheses via CRISPR-Cas9 knockouts of identified targets (e.g., AKT1, mTOR) in relevant cell lines. Employ systems biology models (e.g., COPASI) to simulate dose-response dynamics. Publish code and datasets in FAIR-aligned repositories (e.g., Zenodo) .
Basic: What literature review frameworks best identify gaps in this compound’s pharmacological profile?
Methodological Answer:
Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks. Search PubMed/Scopus with Boolean operators (e.g., "this compound" AND ("cytotoxicity" OR "apoptosis") NOT "review"). Annotate discrepancies in reported IC50 values and highlight understudied indications (e.g., neurodegenerative models) .
Advanced: What mechanistic studies validate this compound’s target binding specificity amid off-target risks?
Methodological Answer:
Conduct surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff rates). Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Pair with mutagenesis (e.g., alanine scanning) of putative binding pockets. Cross-validate via competitive assays with known inhibitors and molecular dynamics simulations (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
